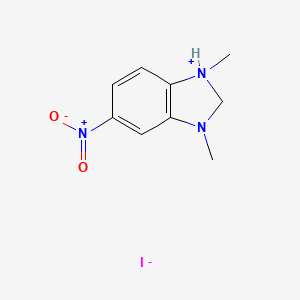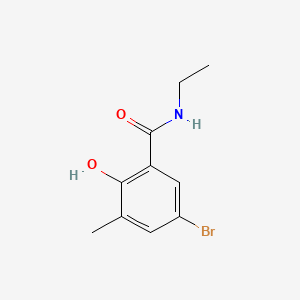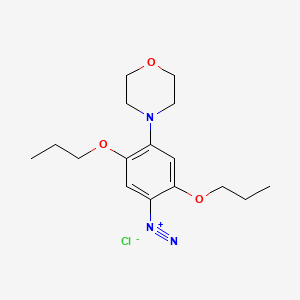
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the nitration of 1,3-dimethylbenzimidazole followed by iodination. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. These processes may utilize continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different benzimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
科学研究应用
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors .
作用机制
The mechanism of action of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens .
相似化合物的比较
Similar Compounds
1,3-Dimethylbenzimidazole: Lacks the nitro and iodide groups, making it less reactive.
5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl and iodide groups.
2,3-Dihydro-1H-benzimidazole: Lacks the nitro, dimethyl, and iodide groups
Uniqueness
1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both nitro and iodide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
52142-81-1 |
|---|---|
分子式 |
C9H12IN3O2 |
分子量 |
321.11 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-nitro-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H11N3O2.HI/c1-10-6-11(2)9-5-7(12(13)14)3-4-8(9)10;/h3-5H,6H2,1-2H3;1H |
InChI 键 |
DHCNMOOLYSWBMV-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)











